molecular formula C18H19NO3 B1358884 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate CAS No. 266354-62-5

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Cat. No. B1358884
M. Wt: 297.3 g/mol
InChI Key: OWBNZMFRLCGJHM-UHFFFAOYSA-N
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Description

“2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate” is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate” is 1S/C18H19NO3/c1-13-3-7-15(8-4-13)17(20)19-11-12-22-18(21)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate” is a white to off-white powder . It should be stored at 0-8°C .

Scientific Research Applications

Occurrence and Behavior in Aquatic Environments

Parabens, including derivatives of 4-methylbenzoate, are widely used as preservatives in various products. Their presence and behavior in aquatic environments have been extensively studied. Research indicates that, despite wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. Methylparaben and propylparaben are the most common, reflecting their widespread use in consumer products. These compounds, containing phenolic hydroxyl groups, can react with chlorine, leading to the formation of chlorinated by-products, which are more stable and persistent than the parent compounds. The implications of these chlorinated by-products on health and the environment are still under investigation and require further studies (Haman et al., 2015).

Synthetic Procedures and Biological Interest in Benzazoles

Benzazoles and derivatives are important in medicinal chemistry due to their diverse biological activities. Compounds with the guanidine moiety, such as 2-aminobenzimidazole and derivatives like Astemizole, Albendazole, and Carbendazim, have shown significant pharmacological activities. The attachment of the guanidine group to a benzazole ring, forming 2-guanidinobenzazoles, alters the biological activity of these heterocycles. The review discusses synthetic approaches, chemical aspects, and potential therapeutic applications of these compounds, highlighting recent advancements and the need for further research in developing new pharmacophores (Rosales-Hernández et al., 2022).

Degradation Processes and Stability

The study of the stability and degradation processes of compounds related to 4-methylbenzoate is crucial, especially in the context of medical applications. For instance, Nitisinone, a derivative, has shown importance in treating rare hereditary metabolic diseases. Understanding the stability of such compounds under various conditions, such as pH, temperature, and exposure to radiation, is essential for assessing their safety and efficacy. Research has identified major degradation products and emphasized the importance of further studies to comprehend the risks and benefits associated with their medical application (Barchańska et al., 2019).

Antioxidant Capacity and Mechanisms

Understanding the antioxidant capacity of compounds is vital in various fields, including food engineering and medicine. Research has focused on elucidating the reaction pathways of antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. These studies aim to shed light on the specificity and relevance of reaction pathways and products, which is crucial for accurately assessing antioxidant capacity and comparing different antioxidants. Despite the challenges, these assays are valuable for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

properties

IUPAC Name

2-[(4-methylbenzoyl)amino]ethyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-3-7-15(8-4-13)17(20)19-11-12-22-18(21)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBNZMFRLCGJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640990
Record name 2-(4-Methylbenzamido)ethyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

CAS RN

266354-62-5
Record name 2-(4-Methylbenzamido)ethyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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